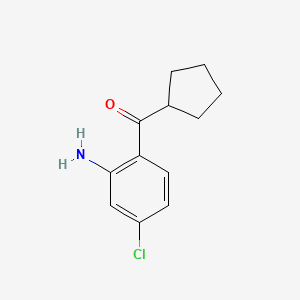

(2-Amino-4-chlorophenyl)cyclopentylmethanone

Descripción

Propiedades

IUPAC Name |

(2-amino-4-chlorophenyl)-cyclopentylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-9-5-6-10(11(14)7-9)12(15)8-3-1-2-4-8/h5-8H,1-4,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOXXJFTVJXUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Amino-4-chlorophenyl)cyclopentylmethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-chlorobenzoyl chloride with cyclopentylmagnesium bromide in an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere at low temperatures to prevent side reactions. The resulting intermediate is then hydrolyzed to yield the desired product.

Another approach involves the use of a Suzuki-Miyaura coupling reaction, where 2-amino-4-chlorophenylboronic acid is coupled with cyclopentyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactions using the aforementioned synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification is usually achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

(2-Amino-4-chlorophenyl)cyclopentylmethanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

Oxidation: Nitro derivatives of the compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, (2-Amino-4-chlorophenyl)cyclopentylmethanone serves as an important intermediate in synthesizing more complex organic molecules. Its reactivity allows for various chemical transformations, including:

- Oxidation : The amino group can be oxidized to form nitro derivatives.

- Reduction : The carbonyl group can be reduced to form alcohol derivatives.

- Substitution Reactions : The chloro group can be substituted with other nucleophiles.

These reactions facilitate the development of new compounds with diverse functionalities.

Biology

The biological activity of this compound has been investigated for its potential antimicrobial and anticancer properties. Research indicates that:

- It interacts with specific molecular targets, potentially inhibiting enzyme activity.

- Preliminary studies show promising results against various cancer cell lines, indicating its potential as an anticancer agent.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of derivatives related to this compound against different microbial strains. Results indicated significant inhibition of growth in certain bacteria, suggesting mechanisms involving DNA damage pathways.

Anticancer Potential

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines through oxidative stress mechanisms. A notable case involved testing against melanoma cells, where the compound exhibited cytotoxic effects linked to microtubule disruption .

Data Table: Summary of Research Findings

Mecanismo De Acción

The mechanism of action of (2-Amino-4-chlorophenyl)cyclopentylmethanone involves its interaction with specific molecular targets. The amino and chloro groups on the phenyl ring allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact molecular pathways involved are still under investigation and may vary depending on the specific application .

Actividad Biológica

(2-Amino-4-chlorophenyl)cyclopentylmethanone is an organic compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₁₂H₁₄ClN₁O

- CAS Number : 959137-40-7

The compound features a cyclopentyl group attached to a methanone moiety, which is substituted with amino and chloro groups on the phenyl ring. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

Synthesis Methods

This compound can be synthesized through several methods:

-

Reaction of 2-amino-4-chlorobenzoyl chloride with cyclopentylmagnesium bromide :

- Conducted in an anhydrous ether solvent under inert conditions.

- Hydrolysis of the resulting intermediate yields the desired product.

-

Suzuki-Miyaura coupling reaction :

- Involves coupling 2-amino-4-chlorophenylboronic acid with cyclopentyl bromide.

- Utilizes palladium catalysts and bases like potassium carbonate, offering mild conditions and high yields.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by activating specific signaling pathways. The presence of the amino group is believed to enhance its interaction with cellular receptors involved in cell proliferation and survival.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

- A study evaluated the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli.

- Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, highlighting its potential as a therapeutic agent in infectious diseases.

- Anticancer Mechanism Investigation :

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors:

- Enzyme Inhibition : The chloro and amino groups facilitate binding to enzymes involved in metabolic processes, potentially inhibiting their activity.

- Receptor Interaction : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs differ in:

- Halogen substitution (position of Cl, presence of F or Br).

- Ketone group (cyclopentyl vs. cyclohexyl vs. acetyl).

- Additional functional groups (e.g., ethoxy, piperazinyl).

Table 1: Comparative Analysis of Key Compounds

Impact of Structural Variations

a) Halogen Position and Type

- 4-Chloro vs. 5-Chloro: The position of chlorine affects electronic distribution.

- Fluorine Substitution : The 4-fluoro analog () introduces greater electronegativity, which could enhance metabolic stability in drug design .

b) Ketone Group Modifications

- Cyclopentyl vs.

- Acetyl vs. Cyclopentylmethanone: The acetyl group in 1-(2-Amino-4-chlorophenyl)ethanone () reduces steric bulk, lowering the melting point (90°C) compared to bulkier analogs .

c) Additional Functional Groups

- Ethoxy Group : The ethoxy-acetyl derivative () introduces an ether linkage, which may enhance solubility in polar solvents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-Amino-4-chlorophenyl)cyclopentylmethanone, and how can purity be optimized during synthesis?

- Methodology : A common approach involves condensation reactions, such as reacting cyclopentylmethanone derivatives with halogenated aromatic amines. For example, a reductive amination protocol using NaBH₄ in THF/ethanol (1:1 v/v) at 273 K yields the target compound with 83.5% efficiency after purification via thin-layer silica-gel chromatography (chloroform eluent) .

- Purity Optimization : High-performance liquid chromatography (HPLC) with ≥99% purity thresholds is recommended, as validated in analogous aminophenyl ketone syntheses .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, cyclopentyl protons at δ 1.5–2.5 ppm).

- Mass Spectrometry : Confirms molecular weight (223.699 g/mol) via exact mass analysis (223.076 observed) .

- FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N–H, ~3400 cm⁻¹) functional groups.

Q. How does the compound’s solubility and stability impact experimental design?

- Solubility : Prefer polar aprotic solvents (e.g., THF, DMSO) due to the hydrophobic cyclopentyl group and polar amine/ketone moieties.

- Stability : Store under inert conditions (2–8°C) to prevent degradation of the amine group, as seen in structurally similar compounds .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, particularly regarding intramolecular hydrogen bonding?

- Stereochemical Control : The compound’s conformation is stabilized by O–H⋯N hydrogen bonds, as confirmed by X-ray crystallography. To replicate this, ensure reaction conditions (e.g., low temperature, slow crystallization from n-hexane) favor intramolecular interactions .

- Data Validation : Single-crystal X-ray diffraction (R factor = 0.049) is critical for resolving absolute configurations and hydrogen-bonding networks .

Q. What strategies address contradictions in spectroscopic data versus computational predictions for this compound?

- Resolution Steps :

Cross-validate experimental NMR shifts with density functional theory (DFT) calculations.

Re-examine solvent effects (e.g., chloroform vs. DMSO-d₆) on chemical shift variability.

Use high-field NMR (≥500 MHz) to resolve overlapping signals in aromatic regions .

Q. How can experimental reproducibility be ensured in environmental studies involving this compound?

- Critical Factors :

- Sample Stability : Degradation of organic compounds during prolonged experiments (e.g., >9 hours) can alter results. Implement continuous cooling to stabilize samples .

- Matrix Complexity : Simulate real-world conditions by diversifying initial pollutant mixtures beyond simplified lab models .

Q. What analytical challenges arise in detecting trace impurities, and how are they mitigated?

- Impurity Profiling : Use hyphenated techniques like LC-MS/MS to identify byproducts (e.g., chlorinated derivatives or cyclopentyl oxidation products).

- Reference Standards : Compare against EP-grade impurities (e.g., chlorobenzoyl phenoxy derivatives) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.